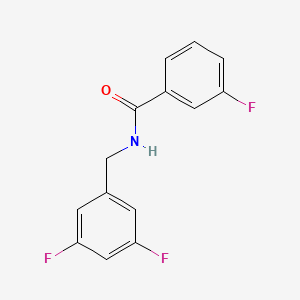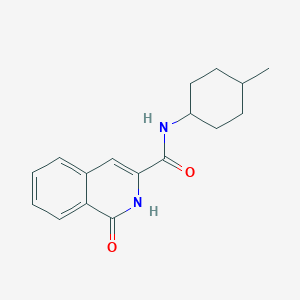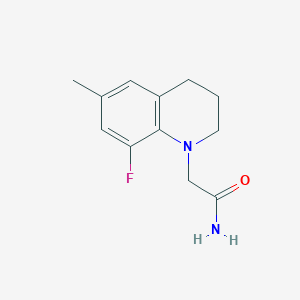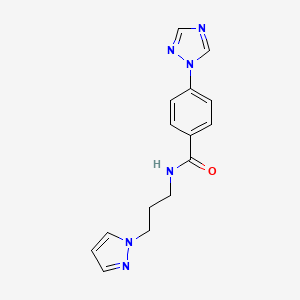
N-(3,5-difluorobenzyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorobenzyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms on both the benzyl and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-3-fluorobenzamide typically involves the reaction of 3,5-difluorobenzylamine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and solvents, as well as rigorous control of reaction parameters, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorobenzyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atoms on the benzyl and benzamide rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3,5-difluorobenzyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3,5-difluorobenzyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
- 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide
- N-(3,5-difluorobenzyl)-1-butanamine
Uniqueness
N-(3,5-difluorobenzyl)-3-fluorobenzamide is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical and biological properties. This unique structure can result in enhanced stability, increased binding affinity to molecular targets, and improved efficacy in various applications.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-11-3-1-2-10(6-11)14(19)18-8-9-4-12(16)7-13(17)5-9/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPWTBQIGHEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![[4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496752.png)
![8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)
![2-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7496768.png)

![N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496777.png)
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7496790.png)
![2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7496798.png)
![N-[5-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]acetamide](/img/structure/B7496810.png)
![3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7496828.png)

![[4-(Methylcarbamoyl)phenyl] 2,5-dimethylbenzenesulfonate](/img/structure/B7496846.png)
